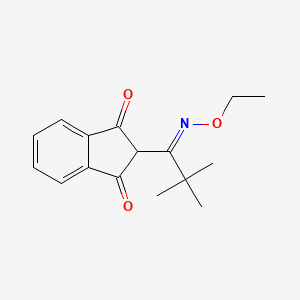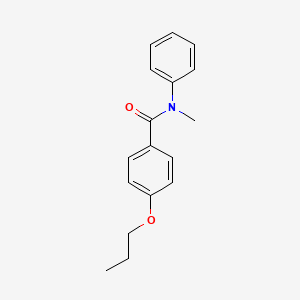
2-(N-ethoxy-2,2-dimethylpropanimidoyl)-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-ethoxy-2,2-dimethylpropanimidoyl)-1H-indene-1,3(2H)-dione, also known as EMD 57283, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indandione derivatives and is known for its unique chemical structure and properties.
Mecanismo De Acción
The exact mechanism of action of 2-(N-ethoxy-2,2-dimethylpropanimidoyl)-1H-indene-1,3(2H)-dione 57283 is not fully understood. However, it is believed that this compound exerts its anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. This compound 57283 has also been shown to inhibit the activity of several enzymes that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
This compound 57283 has been shown to have several biochemical and physiological effects in vitro and in vivo. In addition to its anti-cancer activity, this compound has also been shown to possess anti-inflammatory and antioxidant properties. Furthermore, this compound 57283 has been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-(N-ethoxy-2,2-dimethylpropanimidoyl)-1H-indene-1,3(2H)-dione 57283 in lab experiments is its potent anti-cancer activity. This compound has been shown to exhibit activity against a wide range of cancer cell lines, making it a promising candidate for further development as an anti-cancer agent. However, one of the major limitations of using this compound 57283 in lab experiments is its complex synthesis process, which can make it difficult to obtain large quantities of this compound for further studies.
Direcciones Futuras
There are several future directions for the research and development of 2-(N-ethoxy-2,2-dimethylpropanimidoyl)-1H-indene-1,3(2H)-dione 57283. One of the most important areas of future research is the elucidation of the exact mechanism of action of this compound. Further studies are also needed to determine the optimal dosage and administration route for this compound 57283 in order to maximize its therapeutic potential. Additionally, future studies should focus on the development of more efficient and cost-effective methods for synthesizing this compound.
Métodos De Síntesis
The synthesis of 2-(N-ethoxy-2,2-dimethylpropanimidoyl)-1H-indene-1,3(2H)-dione 57283 is a complex process that involves several steps. One of the most common methods for synthesizing this compound is the reaction between 2-ethyl-3-hydroxy-1,4-naphthoquinone and N-ethoxy-N,2-dimethylpropanamide in the presence of a catalyst. The resulting compound is then purified and characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
2-(N-ethoxy-2,2-dimethylpropanimidoyl)-1H-indene-1,3(2H)-dione 57283 has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications of this compound is its use as an anti-cancer agent. Several studies have shown that this compound 57283 exhibits potent anti-tumor activity against various types of cancer cells, including breast, lung, and colon cancer cells.
Propiedades
IUPAC Name |
2-[(Z)-C-tert-butyl-N-ethoxycarbonimidoyl]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-5-20-17-15(16(2,3)4)12-13(18)10-8-6-7-9-11(10)14(12)19/h6-9,12H,5H2,1-4H3/b17-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNWSVCXZJNJBA-ICFOKQHNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON=C(C1C(=O)C2=CC=CC=C2C1=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/N=C(/C1C(=O)C2=CC=CC=C2C1=O)\C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R*,6S*)-2,6-dimethyl-4-[2-(1-piperazinylcarbonyl)-2,3-dihydro-1H-inden-2-yl]morpholine](/img/structure/B5349934.png)
![2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B5349937.png)

![4-(4-methyl-1H-pyrazol-1-yl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B5349962.png)
![2-cyclohexyl-7-(2,5-dimethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5349966.png)
![5-{2-[4-(allyloxy)-3-methoxyphenyl]vinyl}-3-methyl-4-nitroisoxazole](/img/structure/B5349985.png)

![(2,4-dimethoxyphenyl)[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]methanone](/img/structure/B5350005.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5350010.png)
![3-(benzylthio)[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5350019.png)
![5-[2-(methylthio)phenyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5350027.png)
![2-(2,6-dimethyl-4-morpholinyl)-5-[(3-phenyl-1H-pyrazol-4-yl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B5350029.png)
![5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2-imino-1,3-thiazolidin-4-one](/img/structure/B5350032.png)
![5-chloro-1,3-diethyl-2-{2-[methyl(phenyl)amino]vinyl}-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5350039.png)